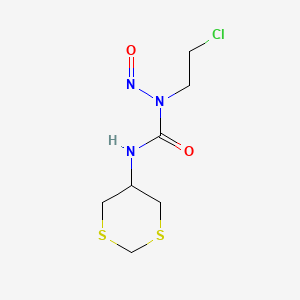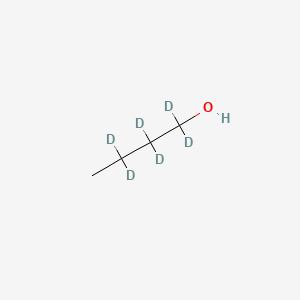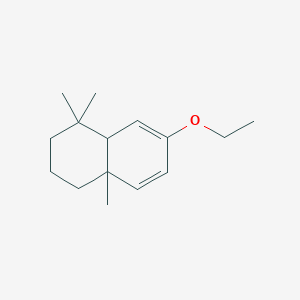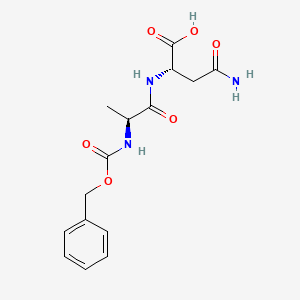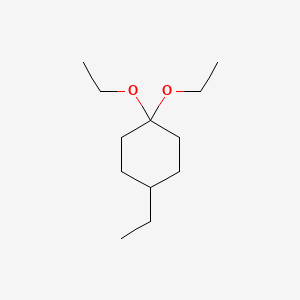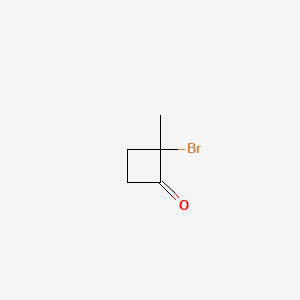
Cyclobutanone, 2-bromo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2-bromo-2-methyl- is an organic compound with a four-membered ring structure. It is a derivative of cyclobutanone, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclobutanone. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction.
Another method involves the [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This acid-catalyzed reaction provides a promising tool for synthesizing donor-acceptor cyclobutane derivatives .
Industrial Production Methods
Industrial production of cyclobutanone, 2-bromo-2-methyl- often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 2-bromo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2-bromo-2-methyl- has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclobutanone, 2-bromo-2-methyl- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the carbonyl group in the cyclobutanone ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: The parent compound without the bromine and methyl substitutions.
2-Bromo-2-methylcyclopropanone: A smaller ring analog with similar substituents.
2-Methylcyclobutanone: Lacks the bromine atom but has the methyl group.
Uniqueness
Cyclobutanone, 2-bromo-2-methyl- is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its four-membered ring structure also imparts significant ring strain, contributing to its unique chemical properties.
Eigenschaften
Molekularformel |
C5H7BrO |
|---|---|
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
2-bromo-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H7BrO/c1-5(6)3-2-4(5)7/h2-3H2,1H3 |
InChI-Schlüssel |
YNEAEFJCAIIOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


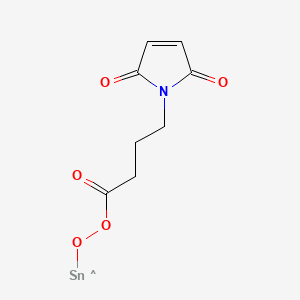


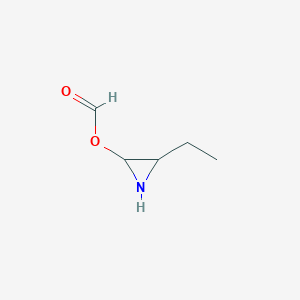

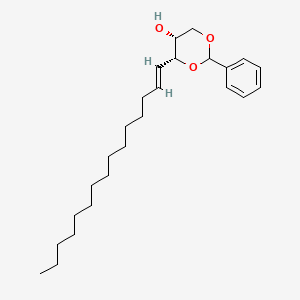
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

